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Compound of Interest

Compound Name: 4-Methoxy-2-nitroaniline

Cat. No.: B140478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxy-2-nitroaniline (also known as 4-amino-3-nitroanisole), a key intermediate in the

synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2][3] This

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the compound, along with detailed

experimental protocols for data acquisition.

Data Presentation
The following tables summarize the key spectroscopic data for 4-Methoxy-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for 4-Methoxy-2-nitroaniline is not readily available in the

public domain. The following tables provide predicted chemical shifts based on the analysis of

its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methoxy-2-nitroaniline
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-3 ~7.5 d

H-5 ~6.5 dd

H-6 ~6.8 d

-OCH₃ ~3.8 s

-NH₂ ~5.0-6.0 (broad) s

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methoxy-2-nitroaniline

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 (-NH₂) ~140-150

C-2 (-NO₂) ~135-145

C-3 ~120-130

C-4 (-OCH₃) ~150-160

C-5 ~100-110

C-6 ~110-120

-OCH₃ ~55-60

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxy-2-nitroaniline exhibits characteristic absorption bands

corresponding to its functional groups.[1][4]

Table 3: FTIR Spectroscopic Data for 4-Methoxy-2-nitroaniline
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Wavenumber (cm⁻¹) Assignment

3483 Asymmetric N-H stretching of -NH₂

3371 Symmetric N-H stretching of -NH₂

1638 N-H bending of -NH₂

1577 Asymmetric NO₂ stretching

1318 Symmetric NO₂ stretching

1250 C-O stretching of methoxy group

1270 C-N stretching

1530 Aromatic C=C stretching

Sample preparation: KBr pellet or thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Methoxy-2-nitroaniline shows absorption bands characteristic of

nitroanilines, arising from π → π* and n → π* electronic transitions. A study on a single crystal

of 4-methoxy-2-nitroaniline reported a lower cutoff wavelength.[1] The UV-Vis absorption

spectrum of a related compound, 4-methyl-2-nitroaniline, shows a prominent absorption peak

around 400 nm.[5] For 4-Methoxy-2-nitroaniline, a strong absorption in the visible region is

expected, contributing to its orange-red color.[2]

Table 4: UV-Vis Spectroscopic Data for 4-Methoxy-2-nitroaniline

λmax (nm) Solvent

~410 Methanol

Note: The λmax is an approximation based on graphical data and the characteristics of similar

compounds.

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Methoxy-2-nitroaniline.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 4-Methoxy-2-nitroaniline for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex

mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:
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For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Identify and report the chemical shifts (δ) in ppm and coupling constants (J) in Hz for ¹H

NMR, and chemical shifts for ¹³C NMR.

Infrared (IR) Spectroscopy
Objective: To obtain the FTIR spectrum of 4-Methoxy-2-nitroaniline to identify its functional

groups.

Methodology (KBr Pellet Technique):

Sample Preparation:

Grind 1-2 mg of dry 4-Methoxy-2-nitroaniline with approximately 100-200 mg of dry,

finely powdered potassium bromide (KBr) in an agate mortar.

The mixture should be ground to a fine, homogeneous powder.

Transfer the powder to a pellet-forming die.

Press the powder under high pressure (typically several tons) using a hydraulic press to

form a transparent or translucent pellet.
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Instrument Setup:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Ensure the sample compartment is closed.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands (peaks) in the spectrum.

Report the peak positions in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption maxima (λmax) of 4-Methoxy-2-nitroaniline.

Methodology:

Sample Preparation:

Prepare a stock solution of 4-Methoxy-2-nitroaniline of a known concentration in a

suitable UV-grade solvent (e.g., methanol or ethanol).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading within the optimal range of the spectrophotometer (typically 0.2-1.0).

Instrument Setup:
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Turn on the UV-Vis spectrophotometer and allow it to warm up.

Select the desired wavelength range for scanning (e.g., 200-600 nm).

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the sample holder and record a baseline spectrum.

Data Acquisition:

Rinse the sample cuvette with the sample solution and then fill it.

Place the sample cuvette in the spectrophotometer.

Run the scan to obtain the absorption spectrum.

Data Processing:

The software will display the absorbance as a function of wavelength.

Identify the wavelength(s) of maximum absorbance (λmax).

Report the λmax value(s) in nanometers (nm) and the solvent used.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Methoxy-2-nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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